molecular formula C4H6FNO B2466782 3-Fluoropyrrolidin-2-one CAS No. 1026565-61-6

3-Fluoropyrrolidin-2-one

Cat. No. B2466782
M. Wt: 103.096
InChI Key: OPUUXPIAXCZUOB-UHFFFAOYSA-N
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Description

3-Fluoropyrrolidin-2-one is a chemical compound with the CAS Number: 1026565-61-6 . It has a molecular weight of 103.1 and is typically stored at room temperature . It is usually available in powder form .


Synthesis Analysis

The synthesis of polyfunctionalised 3-fluoropyrroles has been developed starting from commercial aldehydes . The methodology is concise, efficient and allows for the modular and systematic assembly of polysubstituted 3-fluoropyrroles .


Molecular Structure Analysis

The molecular formula of 3-Fluoropyrrolidin-2-one is C4H6FNO . The InChI Code is 1S/C4H6FNO/c5-3-1-2-6-4(3)7/h3H,1-2H2,(H,6,7) .


Chemical Reactions Analysis

The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation and ipso-oxidation . On the other hand, 3-iodopyrroles are believed to be formed via the initial generation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, dehydrogenation, iodination and aromatization .


Physical And Chemical Properties Analysis

3-Fluoropyrrolidin-2-one is a powder that is stored at room temperature . It has a molecular weight of 103.1 .

Scientific Research Applications

Metabolic Activation in DPP-IV Inhibitors

3-Fluoropyrrolidin-2-one derivatives have been studied for their role in metabolic activation when used as dipeptidyl peptidase-IV (DPP-IV) inhibitor analogs. These studies focus on the metabolic processes involving the fluoropyrrolidine ring, demonstrating its propensity for metabolic activation and the formation of reactive intermediates that can be trapped to form adducts, offering insights into bioactivation mechanisms (Xu et al., 2004).

Synthesis of Medicinal Intermediates

Research has been conducted on the synthesis of N-protected 4-fluoropyrrolidine-2-carbonyl fluorides, showcasing their utility as synthons in medicinal chemistry. These compounds are particularly valuable in the creation of dipeptidyl peptidase IV inhibitors, with their easy synthesis and high yield making them attractive for medicinal applications (Singh & Umemoto, 2011).

Azomethine Ylide Chemistry

The use of simple azomethine ylides in combination with a variety of vinyl fluorides allows for the synthesis of small 3-fluoropyrrolidines and 3,3-difluoropyrrolidines. This approach is significant for making these compounds more accessible for research and applications (McAlpine et al., 2015).

Iodocyclisation Techniques

Studies have been done on the preparation of various 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones via 5-exo-trig iodocyclisation from allylic fluorides. These findings help in understanding the chemical processes and stereocontrol in the synthesis of these compounds (Combettes et al., 2012).

Rearrangement into 3-Fluoropyrrolidines

2-Hydroxyalkylazetidines, when treated with DAST (diethylaminosulfur trifluoride), rearrange into 3-fluoropyrrolidines. This stereospecific reaction involves the formation of a bicyclic intermediate and is important for understanding the transformation processes in organic chemistry (Drouillat et al., 2008).

Safety And Hazards

The safety information for 3-Fluoropyrrolidin-2-one includes several hazard statements such as H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The pyrrolidine ring, which is a part of 3-Fluoropyrrolidin-2-one, is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring . This suggests that 3-Fluoropyrrolidin-2-one and similar compounds could have significant potential in future drug discovery and development efforts.

properties

IUPAC Name

3-fluoropyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6FNO/c5-3-1-2-6-4(3)7/h3H,1-2H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPUUXPIAXCZUOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoropyrrolidin-2-one

CAS RN

1026565-61-6
Record name 3-fluoropyrrolidin-2-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
2
Citations
T Sifferlen, A Boller, A Chardonneau, E Cottreel… - Bioorganic & Medicinal …, 2015 - Elsevier
… Cis-3-fluoropyrrolidin-2-one 25 proved to be more potent … of racemic cis-3-fluoropyrrolidin-2-one 25 to male Wistar rats (… -2-one 29 and cis-3-fluoropyrrolidin-2-one 25 guided our next …
Number of citations: 27 www.sciencedirect.com
YP Rey - 2015 - research-collection.ethz.ch
1 Summary The incorporation of halogen atoms in organic compounds can have various effects. Due to fluorine’s high electronegativity (χ= 4) a carbon-fluorine bond is highly polarised …
Number of citations: 0 www.research-collection.ethz.ch

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